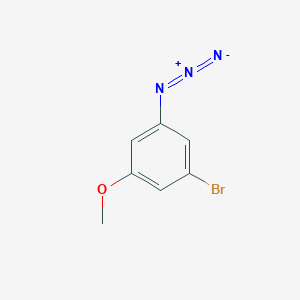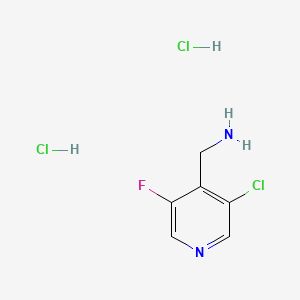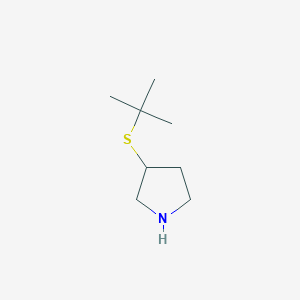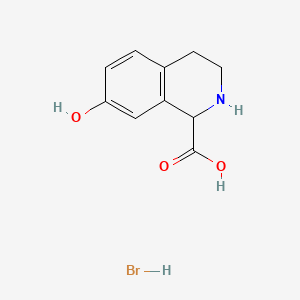
3-(4-methoxythiophen-2-yl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxythiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a thiophene ring substituted with a methoxy group and a pyrazole ring with an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxythiophen-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Methoxylation: The thiophene ring is then methoxylated using methanol and a suitable catalyst, such as sulfuric acid.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with a 1,3-dicarbonyl compound under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective catalysts and reagents.
化学反応の分析
Types of Reactions
3-(4-Methoxythiophen-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: :
特性
分子式 |
C8H9N3OS |
|---|---|
分子量 |
195.24 g/mol |
IUPAC名 |
5-(4-methoxythiophen-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H9N3OS/c1-12-5-2-7(13-4-5)6-3-8(9)11-10-6/h2-4H,1H3,(H3,9,10,11) |
InChIキー |
PVSNXBBNGTVSNW-UHFFFAOYSA-N |
正規SMILES |
COC1=CSC(=C1)C2=CC(=NN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[d]thiazol-4-ylboronic acid](/img/structure/B15297776.png)
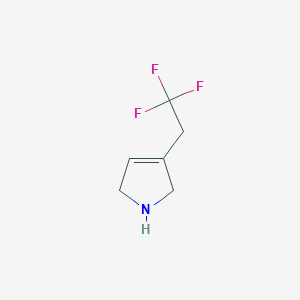
![3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B15297781.png)
![Tert-butyl4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15297782.png)
![3-(5-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B15297790.png)
![Potassium benzo[b]thiophen-4-yltrifluoroborate](/img/structure/B15297794.png)
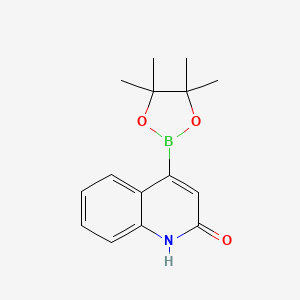
![2-{6-Oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine](/img/structure/B15297804.png)
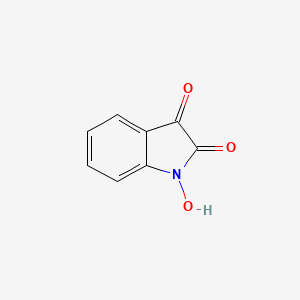
![N-[3-(bromomethyl)-3-[2-(propan-2-yloxy)ethoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15297810.png)
